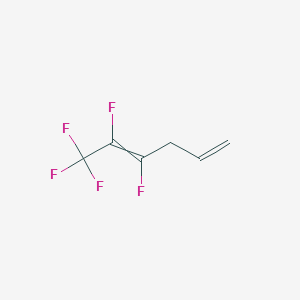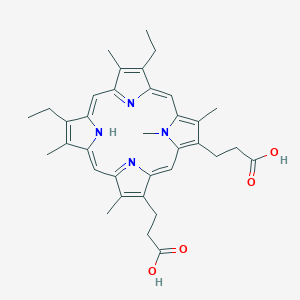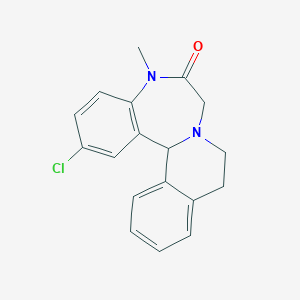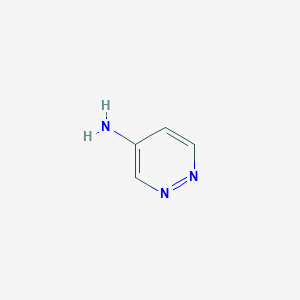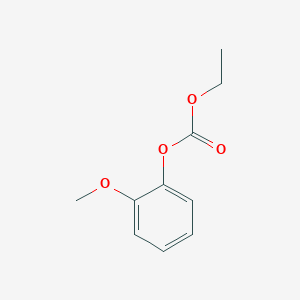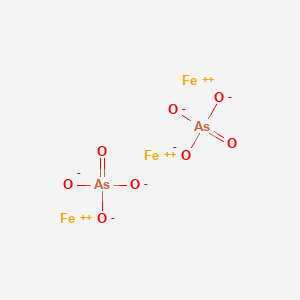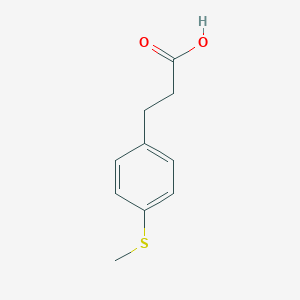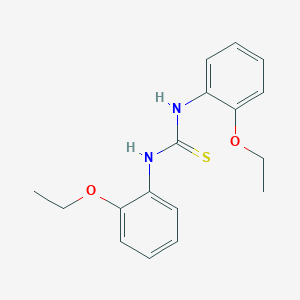
3-(N-Boc-Aminomethyl)azetidin
Übersicht
Beschreibung
Tert-butyl N-(azetidin-3-ylmethyl)carbamate, also known as Tert-butyl N-(azetidin-3-ylmethyl)carbamate, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl N-(azetidin-3-ylmethyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl N-(azetidin-3-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(azetidin-3-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Azetidin- und Oxetan-Aminosäurederivate
Die Verbindung wird bei der Synthese neuer heterocyclischer Aminosäurederivate verwendet, die Azetidin- und Oxetanringe enthalten . Das Ausgangs-(N-Boc-azetidin-3-yliden)acetat wurde aus (N-Boc)azetidin-3-on durch die DBU-katalysierte Horner–Wadsworth–Emmons-Reaktion erhalten, gefolgt von einer Aza-Michael-Addition mit NH-Heterocyclen, um die Zielfunktionalisierten 3-substituierten 3-(Acetoxymethyl)azetidine zu erhalten .
Pharmakophor für die pharmazeutische Entwicklung
Azetidin in aza-heterocyclischen Molekülen wird für eine Vielzahl von natürlichen und synthetischen Produkten verwendet, die eine Vielzahl von biologischen Aktivitäten zeigen . Die letzteren Verbindungen werden häufig als wichtige Pharmakophore für die pharmazeutische Entwicklung eingesetzt .
Synthese von δ-Aminosäure-Oxetan-Derivaten
Mehrere Berichte befassen sich mit der Synthese und Bewertung der physikalisch-chemischen und metabolischen Eigenschaften von δ-Aminosäure-Oxetan-Derivaten .
Reaktivität von Azetidinen
Die Reaktivität von Azetidinen wird durch eine erhebliche Ringspannung angetrieben, während gleichzeitig der Ring deutlich stabiler ist als der verwandter Aziridine . Dies führt zu einer einfachen Handhabung und einer einzigartigen Reaktivität, die unter geeigneten Reaktionsbedingungen ausgelöst werden kann .
Erfindung neuer [2+2]-Cycloadditionsreaktionen
Eine der wichtigsten Entwicklungen der letzten Jahre ist die Erfindung neuer [2+2]-Cycloadditionsreaktionen zur Azetidin-Synthese .
Anwendungen von metallierten Azetidinen
Eine weitere bedeutende Entwicklung ist die Anwendung von metallierten Azetidinen .
Praktische C(sp3)–H-Funktionalisierung
Praktische C(sp3)–H-Funktionalisierung ist ein weiterer Bereich, in dem Azetidine eingesetzt wurden
Wirkmechanismus
Target of Action
3-(N-Boc-aminomethyl)azetidine, also known as tert-butyl N-(azetidin-3-ylmethyl)carbamate or 3-Boc-aminomethylazetidine, is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties . .
Biochemical Pathways
Given its role as a building block in the synthesis of nitrogen-containing compounds, it may be involved in various biochemical pathways depending on the specific compounds it helps to form .
Pharmacokinetics
Its water solubility is reported to be slight , which could potentially impact its bioavailability.
Action Environment
The action, efficacy, and stability of 3-(N-Boc-aminomethyl)azetidine can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature.
Eigenschaften
IUPAC Name |
tert-butyl N-(azetidin-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-10-5-7/h7,10H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLUHRBHXXGWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571807 | |
| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91188-15-7 | |
| Record name | tert-Butyl [(azetidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(azetidin-3-ylmethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

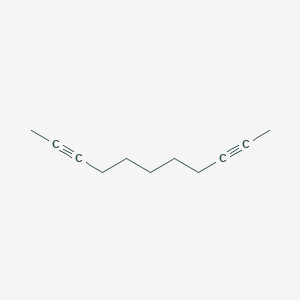

![[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-hydroxybenzoate](/img/structure/B156594.png)
